1-(2-Hydroxy-3-sulphonatopropyl)pyridinium

Interfacial Science Enhanced Oil Recovery (EOR) Surfactant Chemistry

Select 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium (PPSOH) when formulations demand superior low-current-density displacement and recess plating that aliphatic sulfobetaines or non-hydroxylated analogs cannot achieve. The pyridinium ring and secondary hydroxyl group synergistically lower interfacial tension (γCMC ~27 mN/m) and provide dual-action leveling plus corrosion inhibition in nickel and nickel-tungsten baths at 50–500 mg/L. Ideal for multi-functional additive packages and harsh-condition EOR surfactant development.

Molecular Formula C8H11NO4S
Molecular Weight 217.24 g/mol
CAS No. 68928-53-0
Cat. No. B7821165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-3-sulphonatopropyl)pyridinium
CAS68928-53-0
Molecular FormulaC8H11NO4S
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)CC(CS(=O)(=O)[O-])O
InChIInChI=1S/C8H11NO4S/c10-8(7-14(11,12)13)6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2
InChIKeyRJPRZHQPROLZRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxy-3-sulphonatopropyl)pyridinium (CAS 68928-53-0): A Technical Profile for Procurement and Formulation


1-(2-Hydroxy-3-sulphonatopropyl)pyridinium, commonly identified by the CAS registry number 68928-53-0 (and its structurally synonymous inner salt, CAS 3918-73-8), is a heterocyclic zwitterionic sulfobetaine surfactant. Its molecular structure is defined by a pyridinium cationic headgroup covalently linked to a propanesulfonate anionic moiety via a secondary hydroxyl group, with a molecular weight of approximately 217.24 g/mol . Functionally, this compound is distinguished from aliphatic quaternary ammonium sulfobetaines by its aromatic pyridine ring, which imparts unique interfacial adsorption characteristics and specific efficacy as an electroplating additive .

Why Generic Substitution of 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium is a Performance Risk


In-class substitution of 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium with alternative sulfobetaines or non-zwitterionic surfactants is not functionally equivalent and introduces significant performance variability. The compound's differentiation is driven by the synergistic effect of its pyridinium ring and hydroxypropyl spacer. The aromatic pyridinium group confers a rigid, planar geometry that alters its packing at interfaces and its interaction with metal substrates compared to flexible aliphatic ammonium headgroups . Critically, the presence of the secondary hydroxyl group in the spacer systematically modifies the hydrophilic-lipophilic balance (HLB), directly impacting the critical micelle concentration (CMC) and the achievable minimum surface tension (γCMC) when benchmarked against non-hydroxylated propyl sulfobetaine analogs [1]. In electroplating applications, this specific molecular architecture translates to a distinctive current-density-dependent leveling profile that cannot be replicated by pyridinium propyl sulfobetaine (PPS) or aliphatic sulfobetaine additives [2].

Quantitative Differentiation Guide: 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium vs. Comparator Compounds


CMC and γCMC: Hydroxypropyl Sulfobetaine vs. Propyl Sulfobetaine Benchmark

The presence of a secondary hydroxyl group on the propyl spacer of pyridinium sulfobetaine directly alters micellization thermodynamics compared to its non-hydroxylated analog. A systematic study of zwitterionic sulfobetaine homologs demonstrates that the introduction of a hydroxyl group yields a quantifiably lower minimum surface tension (γCMC) at the cost of a moderately elevated critical micelle concentration (CMC) [1].

Interfacial Science Enhanced Oil Recovery (EOR) Surfactant Chemistry

Surface Tension Reduction Efficacy: Hydroxypropyl vs. Propyl Sulfobetaine

In a direct comparative assessment of interfacial parameters, the hydroxypropyl pyridinium sulfobetaine (C14HSB) demonstrates a quantifiably lower minimum surface tension (γCMC) at the air-water interface than its propyl sulfobetaine counterpart (C14SB) [1].

Surface Activity Formulation Science Wetting Agents

Pyridinium vs. Aliphatic Ammonium Sulfobetaine: Interfacial Dynamics Comparison

The rigid pyridinium headgroup of sulfobetaine surfactants creates a more constrained micellar interface than flexible aliphatic ammonium headgroups. This structural difference is quantified by Excited State Proton Transfer (ESPT) dynamics, where the pyridinium-based zwitterionic micelle exhibits a significantly greater suppression of proton transfer compared to a cationic alkyl quaternary ammonium micelle [1].

Micellar Interface ESPT Dynamics Colloid Chemistry

Nickel Electroplating Leveling Performance: PPSOH (Hydroxypropyl) vs. PPS (Propyl)

In nickel electroplating formulations, 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium (PPSOH) demonstrates a distinct leveling profile compared to its non-hydroxylated analog, pyridinium propyl sulfobetaine (PPS). Technical literature consistently specifies PPSOH's superior performance in medium and low current density regions, an attribute not claimed for PPS [1].

Electroplating Nickel Plating Leveling Agent Additive Performance

Corrosion Inhibition: Synergistic Efficacy of Hydroxy and Pyridinium Substituents

Patented research on corrosion inhibitor formulations identifies that compounds possessing both a pyridinium substituent and a hydroxy substituent exhibit superior corrosion inhibiting efficiency compared to conventional corrosion inhibitors lacking this dual functionality [1].

Corrosion Inhibition Metal Protection Surface Chemistry

Validated Application Scenarios for 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium (CAS 68928-53-0) Based on Differentiated Evidence


High-Performance Nickel Electroplating: Achieving Uniform Leveling in Complex Geometries

Procurement for nickel electroplating brightener formulations, particularly for components with intricate shapes or recessed features. The validated differentiation of 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium (PPSOH) lies in its 'excellent low current density zone displacement ability' , a performance attribute not demonstrated by its analog, pyridinium propyl sulfobetaine (PPS) [1]. Formulators should select PPSOH when the key performance requirement is preventing 'skipping' or insufficient plating in low-current-density recesses while maintaining leveling in high-current-density areas. The typical effective concentration in nickel baths is 50-500 mg/L .

Enhanced Oil Recovery (EOR) Surfactant Formulations: Maximizing Interfacial Tension Reduction Under Harsh Conditions

This compound serves as a model or lead structure for developing hydroxypropyl pyridinium sulfobetaine surfactants for EOR. Direct comparative evidence shows that the hydroxypropyl sulfobetaine (C14HSB) reduces the minimum surface tension (γCMC) to 27.0 mN/m, a 10% improvement over its propyl sulfobetaine analog (30.0 mN/m) [2]. Furthermore, this class of surfactant can achieve ultralow interfacial tension (IFT) between oil and water at very low concentrations (0.03 to 0.10 wt%) under harsh reservoir conditions (high temperature and high salinity) [2]. Procurement should prioritize this structural motif when the formulation goal is to achieve maximum reduction in interfacial tension for mobilizing residual oil.

Multi-Functional Corrosion Inhibitor Additives for Metal Treatment Baths

Selection for formulating corrosion inhibitor packages for acidic or neutral metal treatment baths. Evidence from patent literature establishes that the combination of a pyridinium moiety and a hydroxy substituent within the same molecule yields 'superior corrosion inhibiting efficiency' compared to conventional inhibitors lacking this dual functionality [3]. Additionally, this compound has been specifically incorporated in nickel-tungsten alloy plating solutions (at 0.001-10 g/L) and is noted for preventing 'abnormal phenomena such as the blackening of plated parts' [4]. This dual-action profile (leveling + corrosion inhibition) makes it a scientifically justified choice for creating streamlined, multi-functional additive packages.

Research on Micellar Interfacial Microenvironments and Surface Modification

Acquisition for fundamental colloidal and interface science research. Evidence from excited state proton transfer (ESPT) studies demonstrates that zwitterionic pyridinium sulfobetaine micelles create a uniquely constrained interfacial environment that significantly suppresses proton transfer dynamics relative to cationic alkyl quaternary ammonium micelles [5]. This property makes the compound a valuable model system for investigating molecular recognition, enzyme encapsulation, or the design of novel surface coatings where a rigid, planar cationic headgroup combined with a sulfobetaine zwitterion offers a distinct interfacial architecture not available with conventional ammonium sulfobetaines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.